![molecular formula C21H23N3O5S2 B3000868 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 862807-66-7](/img/structure/B3000868.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
Comprehensive Analysis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical entity that appears to be related to various pharmacologically active compounds. The structure suggests it could be a derivative of benzothiazole, which is a core structure in many biologically active molecules. The presence of a piperidine moiety indicates potential activity in the central nervous system, as piperidine is a common feature in many drugs acting on neurotransmitter systems.
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . For compounds with similar structures, the synthesis typically starts with the formation of an intermediate, such as a 2-aminobenzimidazole, which is then further modified to introduce various functional groups, including the piperidine moiety. The final step often involves deprotection of the piperidine nitrogen atom to yield the target compound.
Molecular Structure Analysis
The molecular structure of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would likely exhibit a planar benzothiazole core with electron-donating methoxy groups that could influence its electronic properties and potentially its biological activity. The piperidine ring could introduce conformational flexibility and influence the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Compounds with benzamide and thiazole groups have been shown to participate in various chemical reactions. For instance, benzamide derivatives can be synthesized through reactions with chlorosulfonyl isocyanate (CSI) followed by reactions with piperidine . The thiazole ring can be involved in electrophilic aromatic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms in the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The piperidine moiety can act as a base, accepting protons and thus influencing the compound's solubility and distribution in biological systems. The benzothiazole core is likely to contribute to the compound's stability and could affect its photophysical properties.
Relevant Case Studies
While there are no direct case studies on the specific compound , related compounds have been evaluated for their biological activities. For example, N-heterocyclic 4-piperidinamines have been studied for their antihistaminic activity , and benzamide derivatives have been investigated as anticancer agents and radical scavengers . These studies provide insight into the potential applications of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in therapeutic contexts.
Scientific Research Applications
Antimicrobial Applications
A study conducted by Anuse et al. (2019) demonstrates the antimicrobial potential of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their relevance in addressing antimicrobial resistance (Anuse et al., 2019).
Immunomodulatory Effects
Saito et al. (2022) explored small molecules with a conserved aminothiazole scaffold, like 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], which enhanced immune responses when used as a co-adjuvant with lipopolysaccharide (LPS). This finding highlights its potential in vaccine adjuvancy and immune modulation (Saito et al., 2022).
Antituberculosis Activity
Jeankumar et al. (2013) reported on the efficacy of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis. Among the studied compounds, one showed promising activity against tuberculosis, suggesting potential applications in antituberculosis therapy (Jeankumar et al., 2013).
Enzyme Inhibition
Khalid et al. (2016) synthesized compounds including 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for butyrylcholinesterase (BChE) inhibition. The study showed potential applications in the modulation of enzyme activities, which can be significant in various medical conditions (Khalid et al., 2016).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-16-10-11-17(29-2)19-18(16)22-21(30-19)23-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVYMPGRRNSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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